molecular formula C6H4F2IN B1331585 2,4-Difluoro-6-iodoaniline CAS No. 582319-15-1

2,4-Difluoro-6-iodoaniline

Cat. No. B1331585
M. Wt: 255 g/mol
InChI Key: IPXQDOGSRPHRAL-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-iodoaniline is a halogenated aniline derivative, which is a compound characterized by the presence of an amine group attached to a benzene ring that is further substituted with halogen atoms. In this case, the benzene ring is substituted with two fluorine atoms and one iodine atom. The specific positions of these substituents give the compound its name, indicating the presence of fluorine at the 2 and 4 positions, and iodine at the 6 position relative to the amine group.

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 2,4-Difluoro-6-iodoaniline, can be achieved through various methods. One approach is the direct synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts from aryl iodides, which involves stoichiometric quantities of trifluoroacetic acid and trimethoxybenzene as the counteranion and auxiliary precursors, respectively, under oxidizing conditions. This reaction occurs at mild temperatures and is broad in scope, not requiring a separate anion exchange step to install the trifluoroacetate group . Although the paper does not directly discuss the synthesis of 2,4-Difluoro-6-iodoaniline, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-6-iodoaniline would consist of a benzene ring with two fluorine atoms and one iodine atom attached at specified positions, along with an amine group. The presence of halogens and the amine group would influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules. The exact molecular structure analysis would require further studies, including spectroscopic and crystallographic techniques, to determine the electronic configuration and molecular geometry.

Chemical Reactions Analysis

Halogenated anilines, such as 2,4-Difluoro-6-iodoaniline, can undergo various chemical reactions. The presence of the iodine atom makes it a potential site for nucleophilic substitution reactions, where the iodine could be replaced by other groups. Additionally, the amine group can participate in reactions typical of amines, such as the formation of amides, Schiff bases, and azo compounds. The fluorine atoms could also influence the reactivity of the compound, making it more resistant to nucleophilic attack at the positions ortho and para to the amine group due to the electron-withdrawing nature of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-6-iodoaniline would be influenced by its molecular structure. The presence of halogens, particularly iodine, would likely increase the molecular weight and density of the compound compared to unsubstituted aniline. The electronegativity of the fluorine atoms could affect the acidity of the amine group, potentially making it less basic than aniline. The compound's solubility in various solvents, melting point, boiling point, and stability would be key physical properties to consider. These properties are essential for understanding the compound's behavior in different environments and its suitability for use in chemical reactions or as an intermediate in the synthesis of more complex molecules.

The provided papers do not contain specific case studies or detailed information on 2,4-Difluoro-6-iodoaniline, so the analysis presented here is based on general knowledge of chemistry and the synthesis and reactivity of similar halogenated aromatic compounds .

Scientific Research Applications

Electrochemical Oxidation Studies

2,4-Difluoro-6-iodoaniline is closely related to 4-bromoaniline, 2,4-dibromoaniline, 2,4,6-tribromoaniline, and 4-iodoaniline, which have been studied for their electrochemical oxidation behaviors in acetonitrile solution. These studies are essential for understanding the electrochemical properties of halogenated anilines, which can inform applications in various fields, including material science and electrochemical sensors (Kádár et al., 2001).

Influence on Nonbonding Interactions

Research into the influence of fluorine substitution on nonbonding interactions in halogeno anilines, like 2,4-Difluoro-6-iodoaniline, sheds light on how these substitutions impact the formation of noncovalent interactions. These interactions are crucial in the field of drug design, particularly for fluorinated or halogenated drug-protein complex formation (Pietruś et al., 2021).

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving compounds like 2-iodoanilines, which are structurally similar to 2,4-Difluoro-6-iodoaniline, are significant in synthetic chemistry. They provide efficient routes for the synthesis of complex organic compounds, including quinolines and quinazoline derivatives, relevant in pharmaceuticals and organic materials (Mahanty et al., 1997; Xu et al., 2017).

Nickel-Catalyzed Cyclization

Nickel-catalyzed cyclization of compounds such as 2-iodoanilines to produce quinoline derivatives represents another important application in synthetic organic chemistry. This method is valued for its efficiency in synthesizing naturally occurring quinoline derivatives, which have various pharmaceutical applications (Korivi & Cheng, 2006).

Photoreactivity Studies

Understanding the photoreactivity of haloanilines, which include compounds similar to 2,4-Difluoro-6-iodoaniline, is crucial in developing photoaffinity labeling reagents. These reagents are used in biochemistry to study protein interactions and functions (Casado et al., 1995).

Safety And Hazards

2,4-Difluoro-6-iodoaniline is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,4-difluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXQDOGSRPHRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650472
Record name 2,4-Difluoro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-iodoaniline

CAS RN

582319-15-1
Record name 2,4-Difluoro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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